molecular formula C10H16ClNO2S2 B13410953 Desaminosulfonyl Dorzolamide Hydrochloride

Desaminosulfonyl Dorzolamide Hydrochloride

Cat. No.: B13410953
M. Wt: 281.8 g/mol
InChI Key: JSYZCOXSKIUEJK-KUSKTZOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desaminosulfonyl Dorzolamide Hydrochloride is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The hydrochloride salt form enhances its solubility and stability, making it suitable for ophthalmic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desaminosulfonyl Dorzolamide Hydrochloride involves several key steps. One common method starts with the preparation of the intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture

Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Desaminosulfonyl Dorzolamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Desaminosulfonyl Dorzolamide Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Desaminosulfonyl Dorzolamide Hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye. This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure. The compound binds reversibly to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons .

Comparison with Similar Compounds

Uniqueness: Desaminosulfonyl Dorzolamide Hydrochloride is unique due to its enhanced solubility and stability, making it particularly effective for ophthalmic applications. Its specific inhibition of carbonic anhydrase II and IV also provides a targeted approach to reducing intraocular pressure with

Properties

Molecular Formula

C10H16ClNO2S2

Molecular Weight

281.8 g/mol

IUPAC Name

(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine;hydrochloride

InChI

InChI=1S/C10H15NO2S2.ClH/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10;/h4-5,7,9,11H,3,6H2,1-2H3;1H/t7-,9-;/m0./s1

InChI Key

JSYZCOXSKIUEJK-KUSKTZOESA-N

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=CS2)C.Cl

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=CS2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.